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Welcome to the technical support center for researchers, scientists, and drug development

professionals working with ethynyl-containing compounds. This guide is designed to provide

you with in-depth troubleshooting advice and practical solutions to a common and often

frustrating challenge in organic synthesis: the unwanted polymerization of terminal alkynes. My

goal is to equip you with the knowledge to anticipate, diagnose, and resolve these issues,

ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the stability

and reactivity of ethynyl groups.

Q1: Why are my terminal alkynes polymerizing during my reaction?

A1: The polymerization of terminal alkynes, often observed as the formation of insoluble

materials or a complex mixture of oligomers, is typically an oxidative process. The primary

culprits are often residual oxygen and certain metal catalysts, particularly copper(I) salts.[1][2]

This process, known as Glaser or Hay coupling, involves the dimerization of alkyne molecules

to form 1,3-diynes, which can then further oligomerize.[3][4][5]

Q2: What is Glaser-Hay coupling and how does it relate to polymerization?

A2: Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes to form symmetrical

1,3-diynes.[3][4][5][6] This reaction is catalyzed by copper(I) salts in the presence of an oxidant,
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which is often atmospheric oxygen.[1][7] While controlled Glaser-Hay coupling can be a useful

synthetic tool, its uncontrolled occurrence as a side reaction is a major cause of unwanted

polymerization and byproduct formation in reactions like the Sonogashira coupling.[2][7][8]

Q3: Are there specific reaction conditions that are known to promote ethynyl group

polymerization?

A3: Yes, several factors can increase the likelihood of alkyne polymerization:

Presence of Oxygen: Even trace amounts of oxygen can initiate oxidative coupling,

especially in the presence of copper catalysts.[1][7]

Copper(I) Catalysts: While essential for many cross-coupling reactions, copper(I) salts are

potent catalysts for Glaser-Hay coupling.[2][8][9]

Elevated Temperatures: Higher reaction temperatures can accelerate the rate of unwanted

polymerization.[1][10]

Basic Conditions: While a base is often required for the deprotonation of the terminal alkyne,

some strong bases can promote side reactions.[11][12]

Q4: Can ethynyl groups polymerize without a metal catalyst?

A4: While metal-catalyzed oxidation is the most common pathway, thermal polymerization of

ethynyl groups can also occur, particularly at elevated temperatures.[10] This is a characteristic

behavior of organic molecules containing ethynyl groups and is a key process in the

carbonization of some materials.[10] Additionally, certain organobase catalysts can promote the

polymerization of activated alkynes.[13]

Troubleshooting Guides
This section provides a problem-oriented approach to resolving specific issues encountered

during synthesis.

Issue 1: Significant formation of insoluble material in my
reaction flask.
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Potential Cause: Widespread polymerization of your terminal alkyne.

Troubleshooting Workflow:

Insoluble material observed

Was the reaction performed under a strictly inert atmosphere?

Does your reaction use a copper(I) co-catalyst?

Yes

Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N2).

No

Was the reaction run at an elevated temperature?

Yes

Solution: Consider a copper-free protocol or add a reducing agent.

Yes

Solution: Attempt the reaction at a lower temperature.

Yes

Advanced Solution: Protect the terminal alkyne.

Still problematic

Click to download full resolution via product page

Caption: Troubleshooting insoluble polymer formation.

Detailed Solutions:

Ensure a Scrupulously Inert Atmosphere: Oxygen is a key culprit in the oxidative

polymerization of alkynes.[1]

Protocol: Thoroughly degas all solvents and liquid reagents by at least three freeze-pump-

thaw cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30

minutes.[1] Assemble your reaction glassware under a positive pressure of inert gas.
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Mitigate Copper-Catalyzed Homocoupling: If your reaction, such as a Sonogashira coupling,

uses a copper(I) co-catalyst, this is a likely source of dimerization.[2][8]

Option A: Switch to a Copper-Free Protocol: Many effective copper-free Sonogashira

protocols have been developed.[2][9] These often require a more active palladium catalyst

or slightly higher temperatures but completely eliminate the primary pathway for Glaser

coupling.[1]

Option B: Add a Reducing Agent: The addition of a reducing agent can help maintain the

copper catalyst in its active Cu(I) state and prevent the oxidative cycle required for Glaser

coupling.[14][15] Common reducing agents include sodium ascorbate or tin(II) 2-

ethylhexanoate.[14]

Control Reaction Temperature: Elevated temperatures can promote thermal polymerization

and increase the rate of unwanted side reactions.[1][10]

Recommendation: If possible, run your reaction at the lowest temperature that still allows

for a reasonable reaction rate.

Advanced Strategy: Employ a Protecting Group: If the above methods are insufficient,

protecting the terminal alkyne is a robust strategy to prevent any reactions at the terminal C-

H bond.[9][16]

Issue 2: My main product is the homocoupled 1,3-diyne
(Glaser product).
Potential Cause: Reaction conditions are favoring the oxidative homocoupling of your terminal

alkyne over the desired cross-coupling reaction.

Troubleshooting Decision Tree:
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High yield of homocoupled diyne

Is a copper-free version of your reaction available?

How were the reagents added?

No

Adopt a copper-free protocol.

Yes

What is the copper catalyst loading?

Slow addition already used

Slowly add the terminal alkyne to the reaction mixture.

All at once

Reduce the copper catalyst loading.

High

Use a silyl protecting group on the alkyne.

Low/Optimized

Click to download full resolution via product page

Caption: Decision tree for minimizing diyne byproduct.

Detailed Solutions:

Implement Copper-Free Conditions: This is the most direct approach to eliminate Glaser

homocoupling.[2][9]

Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly via a syringe pump

can keep its instantaneous concentration low, favoring the cross-coupling reaction over

homocoupling.[1]

Optimize Copper Catalyst Loading: While essential for the reaction, excessive amounts of

copper(I) can increase the rate of homocoupling.[1] Titrate the catalyst loading to find the

optimal balance between reaction rate and byproduct formation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b13124189?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.benchchem.com/pdf/How_to_avoid_dimerization_of_terminal_alkynes_in_synthesis.pdf
https://pdf.benchchem.com/15483/Preventing_homocoupling_in_Sonogashira_reactions_of_1_Bromoethynyl_cyclohexene.pdf
https://pdf.benchchem.com/15483/Preventing_homocoupling_in_Sonogashira_reactions_of_1_Bromoethynyl_cyclohexene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13124189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Utilize a Protecting Group: This is a highly effective, albeit multi-step, approach to completely

prevent homocoupling.[9][14]

Experimental Protocols
Protocol 1: General Procedure for a Copper-Free
Sonogashira Coupling
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[1]

Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5

mol%) and a magnetic stir bar.

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen at least three times.

Reagent Addition: Under a positive flow of inert gas, add the aryl/vinyl halide (1.0 equiv), the

terminal alkyne (1.2 equiv), and a degassed anhydrous amine base (e.g., triethylamine or

diisopropylamine) as the solvent.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and

monitor the reaction progress by TLC, GC, or LC-MS.

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl

acetate), wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate

under reduced pressure.

Purification: Purify the crude product by column chromatography.

Protocol 2: Protection of a Terminal Alkyne using a Silyl
Group
Trialkylsilyl groups are common and effective protecting groups for terminal alkynes.[17] The

trimethylsilyl (TMS) group is readily cleaved, while bulkier groups like triisopropylsilyl (TIPS)

offer greater stability.[17][18]

A. Protection (Silylation):
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Setup: To a solution of the terminal alkyne (1.0 equiv) in an anhydrous solvent like THF or

dichloromethane at 0 °C, add a base such as n-butyllithium or ethylmagnesium bromide (1.1

equiv) dropwise.

Silylation: After stirring for 30 minutes, add the silyl chloride (e.g., TMS-Cl or TIPS-Cl, 1.2

equiv) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir until completion

(monitored by TLC).

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product

with an organic solvent, wash the combined organic layers with brine, dry over anhydrous

MgSO₄, and concentrate.

Purification: Purify the silylated alkyne by column chromatography.

B. Deprotection (Desilylation):

Reagents: The choice of deprotection reagent depends on the silyl group and the sensitivity

of the molecule. Common reagents include:

For TMS: Potassium carbonate in methanol.[9][17]

For TIPS or TBDMS: Tetrabutylammonium fluoride (TBAF) in THF.[8][17]

Procedure (using TBAF): To a solution of the silyl-protected alkyne in THF, add a 1M solution

of TBAF in THF (1.1-1.5 equiv).

Reaction: Stir at room temperature and monitor the reaction by TLC.

Workup: Once complete, dilute with water and extract with an organic solvent. Wash the

organic layer, dry, and concentrate.

Purification: Purify the deprotected alkyne by column chromatography.
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Protecting Group Common Reagent Relative Stability
Cleavage
Conditions

TMS (Trimethylsilyl) TMS-Cl Low

Mildly basic

(K₂CO₃/MeOH) or

fluoride

TES (Triethylsilyl) TES-Cl Moderate Acidic or fluoride

TIPS (Triisopropylsilyl) TIPS-Cl High Fluoride (TBAF)

TBDMS (tert-

Butyldimethylsilyl)
TBDMS-Cl High Fluoride (TBAF)

References
BenchChem. (n.d.). Preventing homocoupling in Sonogashira reactions of 1-
(Bromoethynyl)cyclohexene.

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Atomic-Level Insights into Thermal Carbonization of Ethynyl-Containing Boron Compounds.
(2025). Wiley Online Library.

Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of

Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)

Reaction Conditions. (2017). Journal of the American Chemical Society. Retrieved from

[Link]

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in

Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal

Decomposition. (2023). MDPI. Retrieved from [Link]

Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).

Oxidative homo-coupling of alkyne derivatives to form diynes. (n.d.). ResearchGate.

Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://en.wikipedia.org/wiki/Sonogashira_coupling
https://pubs.acs.org/doi/10.1021/jacs.6b11489
https://pubs.acs.org/doi/10.1021/cr050992x
https://www.mdpi.com/1420-3049/28/18/6584
https://www.researchgate.net/publication/348197791_Oxidative_homo-coupling_of_alkyne_derivatives_to_form_diynes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13124189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Development of optimized conditions for Glaser-Hay bioconjugations. (n.d.). PMC. Retrieved

from [Link]

Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. (2020). MDPI.

Retrieved from [Link]

The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC

Publishing. Retrieved from [Link]

Copper-Mediated Tandem Oxidative C(sp2)–H/C(sp)–H Alkynylation and Annulation of

Arenes with Terminal Alkynes. (2014). Organic Letters. Retrieved from [Link]

Thermal degradation of some ferrocene-containing poly(aryleneethynylene)s. (n.d.). PlumX.

Retrieved from [Link]

Cyclic polymers from alkynes: a review. (2024). Chemical Science. Retrieved from [Link]

Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New

Trends, Mechanistic Insights, and Applications. (2021). ACS Catalysis. Retrieved from [Link]

Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of

Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)

Reaction Conditions. (2017). Journal of the American Chemical Society. Retrieved from

[Link]

One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC. Retrieved from [Link]

Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. (n.d.).

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

A photolabile protection strategy for terminal alkynes. (2013). Chalmers University of

Technology. Retrieved from [Link]

Study.com. (n.d.). Alkyne Functional Group & Reactions. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876822/
https://www.mdpi.com/2073-4360/13/1/25
https://pubs.rsc.org/en/content/articlelanding/2025/cs/d4sc04243c
https://pubs.acs.org/doi/10.1021/ol501168f
https://plu.mx/plum/a/?doi=10.1016/j.polymdegradstab.2017.02.011
https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc04243c
https://pubs.acs.org/doi/10.1021/acscatal.1c01826
https://pubs.acs.org/doi/10.1021/jacs.6b11489
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11299951/
https://en.wikipedia.org/wiki/Protecting_group
https://chemistrytalk.org/protecting-groups-organic-synthesis/
https://research.chalmers.se/publication/181467
https://study.com/learn/lesson/alkyne-functional-group-reactions-overview-examples.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13124189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Copper-Catalyzed Aerobic Oxidative Amidation of Terminal Alkynes: Efficient Synthesis of

Ynamides. (2008). Journal of the American Chemical Society. Retrieved from [Link]

Visible-light initiated copper(I)-catalysed oxidative C–N coupling of anilines with terminal

alkynes: one-step synthesis of α-ketoamides. (2014). RSC Publishing. Retrieved from [Link]

Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from

[Link]

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Thermal Degradation Process of Ethinylestradiol—Kinetic Study. (2022). MDPI. Retrieved

from [Link]

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

Thermal Behavior of Functionalized Polybenzoxazines: Part 2, Directive Influence of Ethynyl

Group. (n.d.). ResearchGate. Retrieved from [Link]

Protecting groups in organic synthesis + H2O. (n.d.).

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

(2025). MDPI. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.

(2025). Wiley Online Library. Retrieved from [Link]

Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019).

Chemistry Steps. Retrieved from [Link]

Protection and polymerization of functional monomers. 19. Synthesis of well-defined

poly(ethynylstyrenes) by means of anionic living polymerization of

(trimethylsilyl)ethynylstyrenes. (n.d.). Macromolecules. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/ja0774614
https://pubs.rsc.org/en/content/articlelanding/2015/gc/c4gc01869k
https://en.wikipedia.org/wiki/Glaser_coupling
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Spectroscopic_Methods/13.10%3A_Protecting_Groups_in_Organic_Synthesis
https://www.organic-chemistry.org/protectivegroups.htm
https://www.mdpi.com/2504-227X/5/3/30
https://www.gelest.com/product/acetylenic-and-alkynyl-silanes/silanes-as-protecting-groups-for-terminal-alkyne/
https://www.researchgate.net/publication/244919586_Thermal_Behavior_of_Functionalized_Polybenzoxazines_Part_2_Directive_Influence_of_Ethynyl_Group
https://www.mdpi.com/2073-4344/15/12/1501
https://www.organic-chemistry.org/namedreactions/glaser-coupling.shtm
https://onlinelibrary.wiley.com/doi/10.1002/anie.202410312
https://www.chemistrysteps.com/alkylation-of-terminal-alkynes/
https://pubs.acs.org/doi/10.1021/ma00067a002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13124189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidic Nature of Alkynes || Polymerization of Alkynes || Neoprene Synthesis. (2024).

YouTube. Retrieved from [Link]

Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl

aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and

Construction of Porous Chiral Networks. (2023). PMC. Retrieved from [Link]

Strategies for the controlled hydrostannylation of alkynes. (n.d.). Queen's University Belfast.

Retrieved from [Link]

Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward

Conductive Polymers. (n.d.). eScholarship. Retrieved from [Link]

Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of

Dihalides. Retrieved from [Link]

Practical approaches to labelling terminal alkynes with deuterium. (n.d.). PMC. Retrieved

from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

3. researchgate.net [researchgate.net]

4. alfa-chemistry.com [alfa-chemistry.com]

5. Glaser Coupling, Hay Coupling [organic-chemistry.org]

6. Glaser coupling - Wikipedia [en.wikipedia.org]

7. depts.washington.edu [depts.washington.edu]

8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.youtube.com/watch?v=F_S6p1C4t7s
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9913197/
https://pure.qub.ac.uk/en/publications/strategies-for-the-controlled-hydrostannylation-of-alkynes
https://escholarship.org/uc/item/4vj1p62f
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/09%3A_Alkynes_An_Introduction_to_Organic_Synthesis/9.02%3A_Preparation_of_Alkynes_-_Elimination_Reactions_of_Dihalides
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484435/
https://www.benchchem.com/product/b13124189?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/15483/Preventing_homocoupling_in_Sonogashira_reactions_of_1_Bromoethynyl_cyclohexene.pdf
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.researchgate.net/figure/Oxidative-homo-coupling-of-alkyne-derivatives-to-form-diynes_tbl1_260804780
https://www.alfa-chemistry.com/resources/glaser-coupling.html
https://www.organic-chemistry.org/namedreactions/glaser-coupling.shtm
https://en.wikipedia.org/wiki/Glaser_coupling
http://depts.washington.edu/eooptic/members/Group%20members/SamyPapers/SonoOL2003.pdf
https://pubs.acs.org/doi/10.1021/cr050992x
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13124189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. benchchem.com [benchchem.com]

10. Atomic‐Level Insights into Thermal Carbonization of Ethynyl‐Containing Boron
Compounds - PMC [pmc.ncbi.nlm.nih.gov]

11. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems
[chemistrysteps.com]

12. youtube.com [youtube.com]

13. mdpi.com [mdpi.com]

14. researchgate.net [researchgate.net]

15. pubs.acs.org [pubs.acs.org]

16. Protecting group - Wikipedia [en.wikipedia.org]

17. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

18. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Technical Support Center: Synthesis of Ethynyl-
Containing Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13124189#preventing-polymerization-of-ethynyl-
groups-during-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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